AR Binding Affinity: (Rac)-PF-998425 vs. Bicalutamide
(Rac)-PF-998425 exhibits an IC50 of 26 nM in a competitive radioligand binding assay for the androgen receptor [1]. This represents a 34-fold higher potency compared to bicalutamide, a widely used nonsteroidal AR antagonist, which has a reported IC50 of 0.89 µM (890 nM) in a comparable assay system [2].
| Evidence Dimension | Androgen Receptor (AR) Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | Bicalutamide: 890 nM (0.89 µM) |
| Quantified Difference | ~34-fold more potent |
| Conditions | Competitive radioligand binding assay |
Why This Matters
The substantially higher affinity for the AR target suggests (Rac)-PF-998425 is a more potent chemical probe, allowing for the use of lower concentrations in vitro and potentially enhancing the signal-to-noise ratio in target engagement studies.
- [1] Li, J. J., Iula, D. M., Nguyen, M. N., Hu, L. Y., Dettling, D., Johnson, T. R., ... & Krieger-Burke, T. (2008). Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications. Journal of Medicinal Chemistry, 51(21), 7010-7014. View Source
- [2] PMC Copyright notice Table 1. In vitro androgen receptor antagonistic activities of the newly synthesized compounds. (n.d.). National Center for Biotechnology Information. View Source
